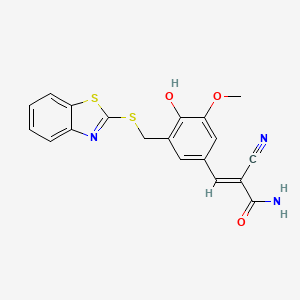

(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of ErbB2 Signaling

One of the primary applications of Tyrphostin AG 825 is in the study of ErbB2 signaling pathways. ErbB2 is known to be overexpressed in certain types of cancer, and its inhibition can lead to the suppression of tumor growth. Studies have shown that Tyrphostin AG 825 effectively suppresses tyrosine phosphorylation, a key step in ErbB2 signaling, with an IC50 (half maximal inhibitory concentration) of 0.35 μM [Source: MedchemExpress, ]. This makes it a valuable tool for researchers investigating the role of ErbB2 in cancer development and progression.

Anti-Cancer Properties

The ErbB2 inhibitory properties of Tyrphostin AG 825 have also led to its investigation as a potential anti-cancer agent. Studies have shown that the compound displays anti-cancer activity, particularly in ErbB2-positive cancer cells [Source: MedchemExpress, ]. For example, research has shown that Tyrphostin AG 825 can preferentially induce apoptosis (programmed cell death) in androgen-independent prostate cancer cells [Source: Tocris Bioscience, ].

(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a benzothiazole moiety, a hydroxy and methoxy-substituted phenyl group, and a cyanopropenamide functionality. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Tyrphostin AG 825 acts as a selective inhibitor of the ErbB2 receptor tyrosine kinase. ErbB2 belongs to a family of receptors involved in cell growth and proliferation. In some cancers, ErbB2 is overexpressed or mutated, promoting uncontrolled cell division. AG 825 binds to the ATP-binding pocket of ErbB2, hindering its ability to transfer phosphate groups and activate downstream signaling pathways necessary for cell growth [, ]. This inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Studies have shown that AG 825 is particularly effective against ErbB2-positive cancers, including breast and prostate cancer [].

- Nucleophilic addition reactions: The carbon-carbon double bond can undergo reactions with nucleophiles.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

- Electrophilic aromatic substitution: The aromatic rings can be modified through electrophilic substitution reactions, potentially altering biological activity.

Preliminary studies suggest that (E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide exhibits notable biological activities:

- Anticancer properties: It may inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

- Antimicrobial effects: The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory effects: Research indicates that it may reduce inflammation markers, suggesting utility in treating inflammatory diseases.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: Combining benzothiazole derivatives with substituted phenols to form the core structure.

- Cyanation: Introducing the cyanopropenamide group through nucleophilic substitution or addition reactions.

- Functional Group Modifications: Employing various reagents to achieve desired substitutions on the aromatic rings.

These methods often require careful control of reaction conditions to optimize yield and purity.

The potential applications of (E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide include:

- Pharmaceutical Development: As a lead compound for developing new anticancer or antimicrobial drugs.

- Research Tool: In biochemical studies to explore mechanisms of action related to its biological activities.

- Agricultural Chemistry: Potential use as a pesticide or fungicide based on its antimicrobial properties.

Interaction studies focus on how this compound interacts with biological targets, such as enzymes or receptors. Key areas include:

- Binding Affinity: Evaluating how strongly the compound binds to specific biological targets.

- Mechanism of Action: Understanding how the compound exerts its effects at the molecular level, including potential pathways involved in its anticancer or antimicrobial activities.

- Synergistic Effects: Investigating whether combining this compound with other agents enhances its biological efficacy.

Several compounds share structural or functional similarities with (E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Benzothiazole | Contains benzothiazole moiety | Antimicrobial |

| 4-Hydroxycoumarin | Hydroxy-substituted aromatic ring | Anticoagulant |

| Methoxyphenol | Methoxy group on phenolic structure | Antioxidant |

Uniqueness

The uniqueness of (E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide lies in its combination of multiple pharmacologically relevant functionalities within a single molecule. Its specific structural arrangement allows for diverse biological interactions that are not present in simpler analogs.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Wu L, Ramirez SH, Andrews AM, Leung W, Itoh K, Wu J, Arai K, Lo EH, Lok J. Neuregulin1-β decreases interleukin-1β-induced RhoA activation, myosin light chain phosphorylation, and endothelial hyperpermeability. J Neurochem. 2016 Jan;136(2):250-7. doi: 10.1111/jnc.13374. Epub 2015 Nov 10. PubMed PMID: 26438054; PubMed Central PMCID: PMC4959605.

3: Bodiga VL, Thokala S, Vemuri PK, Bodiga S. Zinc pyrithione inhibits caspase-3 activity, promotes ErbB1-ErbB2 heterodimerization and suppresses ErbB2 downregulation in cardiomyocytes subjected to ischemia/reperfusion. J Inorg Biochem. 2015 Dec;153:49-59. doi: 10.1016/j.jinorgbio.2015.09.010. Epub 2015 Sep 26. PubMed PMID: 26436560.

4: Brechbuhl HM, Li B, Smith RW, Reynolds SD. Epidermal growth factor receptor activity is necessary for mouse basal cell proliferation. Am J Physiol Lung Cell Mol Physiol. 2014 Nov 15;307(10):L800-10. doi: 10.1152/ajplung.00201.2014. Epub 2014 Sep 12. PubMed PMID: 25217659; PubMed Central PMCID: PMC4233294.

5: Cheng JC, Qiu X, Chang HM, Leung PC. HER2 mediates epidermal growth factor-induced down-regulation of E-cadherin in human ovarian cancer cells. Biochem Biophys Res Commun. 2013 Apr 26;434(1):81-6. doi: 10.1016/j.bbrc.2013.03.062. Epub 2013 Mar 29. PubMed PMID: 23542467.

6: Matsukawa R, Hirooka Y, Ito K, Sunagawa K. Inhibition of neuregulin-1/ErbB signaling in the rostral ventrolateral medulla leads to hypertension through reduced nitric oxide synthesis. Am J Hypertens. 2013 Jan;26(1):51-7. doi: 10.1093/ajh/hps005. Epub 2012 Dec 13. PubMed PMID: 23382327.

7: Ashton JM, Balys M, Neering SJ, Hassane DC, Cowley G, Root DE, Miller PG, Ebert BL, McMurray HR, Land H, Jordan CT. Gene sets identified with oncogene cooperativity analysis regulate in vivo growth and survival of leukemia stem cells. Cell Stem Cell. 2012 Sep 7;11(3):359-72. doi: 10.1016/j.stem.2012.05.024. Epub 2012 Aug 2. PubMed PMID: 22863534; PubMed Central PMCID: PMC4023631.

8: Ahmad ZK, Brown CM, Cueva RA, Ryan AF, Doherty JK. ErbB expression, activation, and inhibition with lapatinib and tyrphostin (AG825) in human vestibular schwannomas. Otol Neurotol. 2011 Jul;32(5):841-7. doi: 10.1097/MAO.0b013e31821f7d88. PubMed PMID: 21659924; PubMed Central PMCID: PMC3584631.

9: Hsu FN, Yang MS, Lin E, Tseng CF, Lin H. The significance of Her2 on androgen receptor protein stability in the transition of androgen requirement in prostate cancer cells. Am J Physiol Endocrinol Metab. 2011 May;300(5):E902-8. doi: 10.1152/ajpendo.00610.2010. Epub 2011 Mar 1. PubMed PMID: 21364123.

10: Treekitkarnmongkol W, Suthiphongchai T. High expression of ErbB2 contributes to cholangiocarcinoma cell invasion and proliferation through AKT/p70S6K. World J Gastroenterol. 2010 Aug 28;16(32):4047-54. PubMed PMID: 20731018; PubMed Central PMCID: PMC2928458.

11: Feng PH, Hsiung TC, Kuo HP, Huang CD. Cross-talk between bradykinin and epidermal growth factor in regulating IL-6 production in human airway smooth muscle cells. Chang Gung Med J. 2010 Jan-Feb;33(1):92-9. PubMed PMID: 20184800.

12: Levchenko V, Zheleznova NN, Pavlov TS, Vandewalle A, Wilson PD, Staruschenko A. EGF and its related growth factors mediate sodium transport in mpkCCDc14 cells via ErbB2 (neu/HER-2) receptor. J Cell Physiol. 2010 Apr;223(1):252-9. doi: 10.1002/jcp.22033. PubMed PMID: 20049896.

13: Koval J, Mikes J, Jendzelovský R, Kello M, Solár P, Fedorocko P. Degradation of HER2 receptor through hypericin-mediated photodynamic therapy. Photochem Photobiol. 2010 Jan-Feb;86(1):200-5. doi: 10.1111/j.1751-1097.2009.00639.x. Epub 2009 Nov 12. PubMed PMID: 19912559.

14: Luo B, Yu S, Zhuang L, Xia S, Zhao Z, Rong L. Induction of ERBB2 nuclear transport after radiation in breast cancer cells. J Huazhong Univ Sci Technolog Med Sci. 2009 Jun;29(3):350-3. doi: 10.1007/s11596-009-0317-8. Epub 2009 Jun 10. PubMed PMID: 19513620.

15: Zhang L, Davis JS, Zelivianski S, Lin FF, Schutte R, Davis TL, Hauke R, Batra SK, Lin MF. Suppression of ErbB-2 in androgen-independent human prostate cancer cells enhances cytotoxic effect by gemcitabine in an androgen-reduced environment. Cancer Lett. 2009 Nov 18;285(1):58-65. doi: 10.1016/j.canlet.2009.04.041. Epub 2009 May 24. PubMed PMID: 19467571; PubMed Central PMCID: PMC2780578.

16: Kedrin D, Wyckoff J, Boimel PJ, Coniglio SJ, Hynes NE, Arteaga CL, Segall JE. ERBB1 and ERBB2 have distinct functions in tumor cell invasion and intravasation. Clin Cancer Res. 2009 Jun 1;15(11):3733-9. doi: 10.1158/1078-0432.CCR-08-2163. Epub 2009 May 19. PubMed PMID: 19458057; PubMed Central PMCID: PMC2859965.

17: Stanya KJ, Liu Y, Means AR, Kao HY. Cdk2 and Pin1 negatively regulate the transcriptional corepressor SMRT. J Cell Biol. 2008 Oct 6;183(1):49-61. doi: 10.1083/jcb.200806172. PubMed PMID: 18838553; PubMed Central PMCID: PMC2557042.

18: Son MY, Kim J, Han HW, Woo SM, Cho YS, Kang YK, Han YM. Expression profiles of protein tyrosine kinase genes in human embryonic stem cells. Reproduction. 2008 Oct;136(4):423-32. doi: 10.1530/REP-08-0080. Epub 2008 Jun 26. PubMed PMID: 18583472.

19: Wang L, Schulz TC, Sherrer ES, Dauphin DS, Shin S, Nelson AM, Ware CB, Zhan M, Song CZ, Chen X, Brimble SN, McLean A, Galeano MJ, Uhl EW, D'Amour KA, Chesnut JD, Rao MS, Blau CA, Robins AJ. Self-renewal of human embryonic stem cells requires insulin-like growth factor-1 receptor and ERBB2 receptor signaling. Blood. 2007 Dec 1;110(12):4111-9. Epub 2007 Aug 29. PubMed PMID: 17761519; PubMed Central PMCID: PMC2190616.

20: Trinh NT, Privé A, Kheir L, Bourret JC, Hijazi T, Amraei MG, Noël J, Brochiero E. Involvement of KATP and KvLQT1 K+ channels in EGF-stimulated alveolar epithelial cell repair processes. Am J Physiol Lung Cell Mol Physiol. 2007 Oct;293(4):L870-82. Epub 2007 Jul 13. PubMed PMID: 17631610.